
2-Nitrobenzenesulfonic acid
Overview
Description
2-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzene, where a nitro group (-NO2) and a sulfonic acid group (-SO3H) are attached to the benzene ring. This compound is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfonic acid is typically synthesized through the sulfonation of nitrobenzene. One efficient method involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions, which enhances the reaction efficiency and safety . The reaction conditions include maintaining a specific molar ratio of reactants, reaction temperature, and liquid hourly space velocity (LHSV). Under optimized conditions, a high conversion rate of nitrobenzene and yield of this compound can be achieved .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfuric acid or oleum as sulfonating agents. The process typically requires a high concentration of sulfuric acid to drive the reaction to completion. The reaction mixture is then neutralized, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas, tin(II) chloride, and iron powder.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Reduction: 2-Aminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids.
Oxidation: Nitrobenzenesulfonic acid derivatives.
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Dye Production :
- Synthesis of Pharmaceuticals :
- Biochemical Applications :
Case Study 1: Nitrobenzene Poisoning
A clinical report highlighted the implications of nitrobenzene exposure, which can occur through the use of nitro compounds like this compound in industrial settings. The study detailed symptoms such as methemoglobinemia and liver dysfunction, emphasizing the need for safety protocols when handling such chemicals .
Case Study 2: Synthesis of Reactive Dyes
Research demonstrated the efficacy of this compound in synthesizing reactive dyes through a series of chemical reactions involving coupling agents. This application is critical in the textile industry, where colorfastness and vibrancy are paramount .
Mechanism of Action
The mechanism of action of 2-nitrobenzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. The sulfonic acid group can donate protons (H+), facilitating the formation of reactive intermediates. The nitro group, being an electron-withdrawing group, enhances the reactivity of the benzene ring towards electrophilic substitution reactions .
Comparison with Similar Compounds
- 3-Nitrobenzenesulfonic acid
- 4-Nitrobenzenesulfonic acid
- 2-Chloro-3-nitrobenzenesulfonic acid
- 2-Hydroxy-5-nitrobenzenesulfonic acid
Comparison: 2-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 3-nitrobenzenesulfonic acid and 4-nitrobenzenesulfonic acid, the ortho position of the nitro group in this compound makes it more reactive in certain substitution and reduction reactions .
Biological Activity
2-Nitrobenzenesulfonic acid (CAS No. 80-82-0) is an aromatic sulfonic acid that possesses significant biological activity, primarily due to its nitro and sulfonic functional groups. This compound has been studied for its potential applications in various fields, including pharmaceuticals, environmental science, and industrial chemistry. The biological effects of this compound are influenced by its chemical structure, which includes a nitro group that can participate in redox reactions and a sulfonic acid group that enhances its solubility in water.
- Molecular Formula : C₆H₅NO₅S
- Molecular Weight : 203.17 g/mol
- Appearance : Light orange to yellow crystalline powder
- Melting Point : 70 °C
- Density : 1.637 g/cm³
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Toxicological Effects :
- Nitro compounds, including this compound, are known to induce methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. A case study highlighted a patient who developed methemoglobinemia due to nitrobenzene poisoning, presenting symptoms such as cyanosis and confusion, which were treated with methylene blue and supportive care .
-
Antimicrobial Activity :
- Some studies suggest that nitro compounds exhibit antimicrobial properties. The mechanism often involves the generation of reactive nitrogen species that can damage microbial cell structures. However, specific data on the antimicrobial efficacy of this compound remains limited.
- Environmental Impact :
Case Study: Methemoglobinemia from Nitrobenzene Exposure
A notable case involved a worker exposed to nitrobenzene derivatives, including this compound. The patient exhibited severe symptoms of methemoglobinemia after skin contact with the chemical during production processes. Treatment involved the administration of methylene blue, which successfully reduced methemoglobin levels over time .
Research Findings on Toxicity
Research indicates that exposure to nitro compounds can lead to various toxicological effects:
- Hematological Changes : Nitro compounds have been shown to cause hemolytic anemia and elevated bilirubin levels due to oxidative damage to red blood cells.
- Organ Dysfunction : Prolonged exposure may result in liver and kidney dysfunction as evidenced by elevated liver enzymes and renal markers in affected individuals .
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. How is 2-nitrobenzenesulfonic acid synthesized, and what analytical methods validate its purity?
- Methodological Answer : this compound is typically synthesized via sulfonation of nitrobenzene derivatives. A common precursor is 2-nitrobenzenesulfonyl chloride, which undergoes hydrolysis under controlled acidic or basic conditions . Purification often involves recrystallization or column chromatography. Analytical validation includes nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sulfonic acid protons at δ 12–14 ppm) and thin-layer chromatography (TLC) to monitor reaction progress .
Q. What are the key spectroscopic characteristics of this compound?
- Methodological Answer : Infrared (IR) spectroscopy reveals strong S=O stretching vibrations near 1180–1200 cm⁻¹ and 1350–1370 cm⁻¹, while the nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. NMR spectra in D₂O or DMSO-d₆ confirm aromatic proton environments (δ 7.5–8.5 ppm) and the absence of sulfonyl chloride intermediates .
Q. What safety protocols are critical when handling this compound and its derivatives?
- Methodological Answer : Due to its corrosive nature (Skin Corrosion Category 1B), researchers must use nitrile gloves, lab coats, and eye protection. Work should occur in a fume hood to avoid inhalation. Spills require neutralization with sodium bicarbonate. Derivatives like sulfonyl chlorides are hygroscopic; storage under inert atmospheres (e.g., argon) is recommended .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in enantioselective Povarov reactions?
- Methodological Answer : In co-catalytic systems, this compound acts as a strong Brønsted acid, protonating substrates to generate reactive intermediates. For example, in the synthesis of pyrrolidinone-substituted tetrahydroisoquinolines, it synergizes with chiral sulfinamidourea catalysts to control stereochemistry. Optimal conditions (e.g., solvent polarity, temperature) are critical; dichloromethane at −20°C yields >90% enantiomeric excess (ee) .
Q. What mechanistic insights explain the superior activity of this compound over p-toluenesulfonic acid in porous metal-organic frameworks (MMFs)?
- Methodological Answer : Immobilized this compound in MMFs exhibits higher acidity (pKa ~ −2 vs. p-TsOH’s ~ −1) due to electron-withdrawing nitro groups, which stabilize the conjugate base. This enhances proton transfer in reactions like (+)-limonene isomerization. Single-crystal XRD and adsorption isotherms confirm site-selective binding via hydrogen bonding and π-π interactions, enabling turnover frequencies (TOF) 3× higher than homogeneous analogs .
Q. How can researchers resolve contradictions in reported catalytic data for this compound?
- Methodological Answer : Discrepancies in catalytic efficiency often arise from solvent effects, substrate scope, or impurity profiles. A systematic approach includes:
- Evidence Synthesis : Reviewing studies for methodological rigor (e.g., controlled humidity for hygroscopic reagents) .
- Controlled Replicates : Repeating experiments with standardized reagents (e.g., Aldrich cat. no. 127698) and inert conditions .
- Multivariate Analysis : Using design-of-experiments (DoE) to isolate variables like temperature or acid loading .
Q. What strategies optimize the synthesis of this compound derivatives (e.g., sulfonohydrazides)?
- Methodological Answer : Sulfonohydrazides are synthesized via nucleophilic substitution of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate. Key steps:
- Stoichiometric Control : Use 1.2 equivalents of hydrazine to minimize di-substitution.
- Workup : Quench with ice water to precipitate the product.
- Characterization : HRMS and elemental analysis validate purity, while DSC confirms thermal stability (mp 255–260°C) .
Q. Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing catalytic kinetics of this compound?
- Methodological Answer : Non-linear regression of time-course data using the Michaelis-Menten model identifies rate constants (kcat) and inhibition effects. For heterogeneous systems (e.g., MMFs), intraparticle diffusion limitations are assessed via the Weisz-Prater criterion. Error analysis should account for instrumental drift in HPLC or GC measurements .
Q. How can researchers design studies to explore structure-activity relationships (SAR) in sulfonic acid derivatives?
- Methodological Answer : SAR studies require:
- Substituent Variation : Synthesizing analogs with electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups at ortho, meta, and para positions.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate Hammett σ values with acidity.
- In Situ Characterization : Operando IR spectroscopy to track intermediate formation during catalysis .
Properties
IUPAC Name |
2-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDMFJYBAURQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
Record name | NITROBENZENESULFONIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033533 | |
Record name | 2-Nitrobenzenesulphonic acid | |
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Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
31212-28-9, 80-82-0 | |
Record name | NITROBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-82-0 | |
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Record name | 2-Nitrobenzenesulphonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080820 | |
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Record name | Benzenesulfonic acid, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrobenzenesulphonic acid | |
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Record name | 2-nitrobenzenesulphonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.193 | |
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